4-Morpholinobenzenethiol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
107147-60-4 |
|---|---|
Molecular Formula |
C10H13NOS |
Molecular Weight |
195.28 g/mol |
IUPAC Name |
4-morpholin-4-ylbenzenethiol |
InChI |
InChI=1S/C10H13NOS/c13-10-3-1-9(2-4-10)11-5-7-12-8-6-11/h1-4,13H,5-8H2 |
InChI Key |
CIYSQIBVUOZMOU-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=C(C=C2)S |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)S |
Synonyms |
4-Morpholin-4-yl-benzenethiol |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Morpholinobenzenethiol and Its Analogues
Strategies for Thiol Group Installation on Aromatic Scaffolds
The formation of a carbon-sulfur (C-S) bond to create an aryl thiol is a cornerstone of organosulfur chemistry. Several robust methods have been developed, each with distinct advantages concerning substrate scope, functional group tolerance, and reaction conditions.
Nucleophilic Substitution Approaches (e.g., from aryl halides)
Nucleophilic aromatic substitution (SNAr) is a direct method for installing a thiol group, particularly on electron-deficient aromatic rings. The reaction typically involves an aryl halide activated by at least one strong electron-withdrawing group (such as a nitro or cyano group) positioned ortho or para to the leaving group. The aryl halide is treated with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis.
For substrates that are not sufficiently electron-deficient for a classical SNAr reaction, modern methods have emerged. For instance, studies have shown that using dimethylacetamide (DMAc) as a solvent in combination with potassium carbonate (K₂CO₃) as a base can facilitate the SNAr reaction of various electron-deficient heteroaryl halides with thiols at temperatures ranging from room temperature to 100 °C. acs.org Another approach involves using a strong base like potassium tert-butoxide in DMF, which allows the reaction to proceed at mild temperatures of 0 to 25 °C. jst.go.jp The use of 18-crown-6 (B118740) ether can further assist in activating less reactive aryl fluorides. jst.go.jp These strategies enhance the nucleophilicity of the sulfur reagent and facilitate the displacement of the halide.
Reduction of Aryl Sulfonyl Derivatives
A common and reliable route to aryl thiols involves the reduction of readily accessible aryl sulfonyl chlorides. Aryl sulfonyl chlorides can be prepared by the reaction of an aromatic compound, such as 4-phenylmorpholine, with chlorosulfonic acid. The subsequent reduction to the thiol can be achieved using various reagents and conditions.
Classic methods often employ stoichiometric reducing agents like zinc dust in the presence of an acid (e.g., sulfuric or acetic acid). google.com However, these methods generate significant amounts of metal waste. google.comgoogle.com More contemporary and greener approaches utilize catalytic hydrogenation. For example, aryl sulfonyl chlorides can be hydrogenated using a palladium catalyst in a solvent, with a base to neutralize the hydrogen chloride byproduct. google.comgoogle.com Another efficient method involves using triphenylphosphine (B44618) in a solvent like toluene, which can rapidly and chemoselectively reduce aryl sulfonyl chlorides to aryl thiols, often in under 15 minutes. organic-chemistry.orgresearchgate.net This method is compatible with various functional groups, including nitro, halogen, and carboxyl groups. organic-chemistry.org
Table 1: Comparison of Reagents for Aryl Sulfonyl Chloride Reduction
| Reducing Agent/System | Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Zn / Acid | Stoichiometric, acidic | Well-established, effective | Generates metal waste |
| Catalytic Hydrogenation (H₂) / Pd | Catalytic, moderate pressure | Cleaner, less waste | Requires pressure equipment |
| Triphenylphosphine (PPh₃) | Stoichiometric, mild | Fast, high chemoselectivity organic-chemistry.org | Not atom-efficient |
Thiolation through Organometallic Reagents
Organometallic reagents, such as Grignard reagents (Aryl-MgBr) or organolithium compounds (Aryl-Li), provide a powerful method for C-S bond formation. The synthesis begins with the formation of the organometallic species from an aryl halide. This highly reactive intermediate is then quenched with elemental sulfur (S₈) to form a thiolate salt, which upon acidic workup yields the corresponding aryl thiol.
This method is particularly useful for creating thiols on aromatic rings that may not be suitable for nucleophilic substitution or are sensitive to the harsh conditions of other methods. The key challenge lies in the initial formation of the organometallic reagent, which requires anhydrous conditions and is often incompatible with acidic protons or electrophilic functional groups elsewhere in the molecule.
Metal-Catalyzed Coupling Reactions for C-S Bond Formation
In recent decades, transition-metal-catalyzed cross-coupling reactions have become a dominant strategy for forming C-S bonds, offering mild conditions and broad functional group tolerance. nih.govnih.gov These methods typically couple an aryl halide or pseudohalide (e.g., triflate) with a thiol or a thiol surrogate. acsgcipr.org
Palladium- and nickel-based catalysts are most common. nih.govnih.govresearchgate.net The general catalytic cycle involves the oxidative addition of the metal catalyst to the aryl halide, followed by coordination of the thiolate and subsequent reductive elimination to form the aryl sulfide (B99878) product and regenerate the catalyst. acsgcipr.org The choice of ligand is critical to prevent catalyst deactivation by the sulfur compounds and to promote the desired bond formation. nih.govacsgcipr.org Ligands such as monodentate and bidentate phosphines are frequently employed. nih.gov
Nickel catalysis has also been effective, including in electrochemical applications where the thiolation of aryl bromides and chlorides can occur at room temperature without a strong external base. nih.gov Furthermore, copper-catalyzed methods, often referred to as Ullmann-type couplings, provide a valuable alternative, particularly with the use of appropriate ligands to moderate the traditionally harsh reaction conditions. nih.govacsgcipr.org
Table 2: Overview of Metal-Catalyzed C-S Coupling Reactions
| Metal Catalyst | Typical Substrates | Ligands | Key Features |
|---|---|---|---|
| Palladium (Pd) | Aryl halides, triflates | Phosphine-based (e.g., Buchwald ligands) | High efficiency, broad scope nih.govacsgcipr.org |
| Nickel (Ni) | Aryl halides, triflates | Phosphine-based, N-heterocyclic carbenes | Cost-effective, can use aryl chlorides nih.govresearchgate.net |
| Copper (Cu) | Aryl halides | Nitrogen or phosphine-based | Lower cost, classic Ullmann-type reactions nih.govacsgcipr.org |
Construction of the Morpholine (B109124) Moiety
The synthesis of the N-aryl morpholine core is a critical step if the synthetic strategy involves building the heterocyclic ring onto an aniline (B41778) precursor.
Cyclization Reactions for Tetrahydro-1,4-oxazine Ring Formation
The most common method for forming the morpholine ring involves the double N-alkylation of an aniline with a reagent containing two appropriately spaced leaving groups. A classic approach is the reaction of an aniline, such as p-bromoaniline, with bis(2-chloroethyl) ether in the presence of a base. The reaction proceeds via two sequential nucleophilic substitution steps to form the six-membered tetrahydro-1,4-oxazine ring.
Another widely used strategy is the cyclization of N-(2-hydroxyethyl)anilines. This intermediate can be synthesized by reacting an aniline with 2-chloroethanol (B45725) or ethylene (B1197577) oxide. The subsequent intramolecular cyclization is typically promoted by a strong acid, such as sulfuric acid, which protonates the hydroxyl group, turning it into a good leaving group (water) and facilitating ring closure by the nucleophilic nitrogen.
More advanced, metal-catalyzed methods have also been developed. For example, palladium-catalyzed intramolecular cyclization of nitrogen-tethered alkenols can produce substituted morpholines in high yields. acs.org These modern approaches often offer greater control and milder reaction conditions compared to classical acid-catalyzed dehydrative cyclizations.
Reductive Amination Strategies for Morpholine Synthesis
Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine through an intermediate imine. wikipedia.org This one-pot reaction is valued for its efficiency and is widely applicable. thieme-connect.deorganic-chemistry.org In the context of synthesizing the morpholine heterocycle, while direct ring formation via this method from simple acyclic precursors is less common than classical dehydration of diethanolamine (B148213) youtube.comresearchgate.netgoogle.com, the principles of reductive amination are fundamental to forming the crucial C-N bonds within the structure or attaching the morpholine unit to other fragments.
Recent advancements have focused on developing milder and more selective conditions. Photoredox catalysis has enabled the direct reductive amination of aldehydes where an in-situ formed aminal species is oxidized to generate an α-amino radical, which then leads to the final product. nih.gov This method is operationally simple and shows high functional group tolerance. nih.gov
| Entry | Carbonyl Compound | Amine | Reducing System | Conditions | Yield | Reference |
| 1 | Benzaldehyde | Aniline | ZBPP, Methanol | RT | 98% | iau.ir |
| 2 | Cyclohexanone | Morpholine | NaBH4-Silica Chloride, THF | RT, 20 min | 95% | tubitak.gov.tr |
| 3 | 4-Nitrobenzaldehyde | Aniline | NaBH4-Silica Chloride, THF | RT, 20 min | 97% | tubitak.gov.tr |
| 4 | Various Aldehydes | Morpholine | Photocatalyst, Visible Light | RT | Good | nih.gov |
Table 1: Examples of Reductive Amination Reactions Involving Morpholine or its Precursors.
Convergent and Divergent Synthesis Strategies for the Hybrid Structure
The construction of the 4-morpholinobenzenethiol scaffold can be approached through either convergent or divergent synthetic plans, each offering distinct advantages. sathyabama.ac.inresearchgate.net
Fragment A Synthesis: Preparation of a functionalized benzenethiol (B1682325), such as 4-aminobenzenethiol or 4-halobenzenethiol.
Fragment B Synthesis: Preparation of the morpholine ring or a reactive morpholine equivalent.
Coupling: Joining the two fragments, for example, via a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction to form the C-N bond.
A divergent synthesis , conversely, starts from a common intermediate which is then elaborated into a library of structurally related compounds. beilstein-journals.orgkthmcollege.ac.in This strategy is exceptionally powerful for structure-activity relationship (SAR) studies. nih.gov A potential divergent approach for analogues of this compound could begin with a di-functionalized benzene (B151609) ring (e.g., 4-chloro-1-fluorobenzene). One position could be selectively functionalized with a thiol group, and the other with morpholine. By varying the nucleophiles or reaction conditions in subsequent steps, a wide array of analogues could be generated from this single precursor.
Late-Stage Functionalization Approaches
Late-stage functionalization (LSF) is a powerful strategy that introduces key functional groups into complex molecules at the end of a synthetic sequence. nih.govmpg.de This approach avoids the need to carry sensitive functional groups through a lengthy synthesis and enables the rapid diversification of drug-like scaffolds. nih.govnih.gov
For the synthesis of this compound analogues, LSF could be applied by directly installing the morpholine or thiol group onto a pre-existing aromatic core through C-H bond functionalization. chemrxiv.orgrsc.org
C-H Amination: Iron-catalyzed radical amination allows for the direct installation of a morpholine moiety onto phenol-containing molecules. chemrxiv.org This method leverages the electron-rich nature of phenols to direct amination to the ortho C-H bond. chemrxiv.org Given the electronic similarity between hydroxyl and thiol groups, this strategy holds potential for the direct amination of thiophenols.
C-H Thiolation: While direct C-H thiolation is challenging, methods are emerging. An alternative LSF approach involves converting a C-H bond into a more reactive handle. For example, arenes can be converted to aryl thianthrenium salts, which serve as versatile electrophiles for subsequent C-S bond-forming reactions. mpg.de
Fluorination-SNAr Sequence: A tandem C-H fluorination followed by nucleophilic aromatic substitution (SNAr) provides a versatile platform for LSF. scispace.com A C-H bond on a heteroarene can be converted to a C-F bond, which is then displaced by a variety of nucleophiles, including thiols and amines like morpholine. scispace.com
Chemo- and Regioselective Synthesis of the this compound Core
Achieving the correct substitution pattern (regioselectivity) and reacting the intended functional group (chemoselectivity) are critical for an efficient synthesis.
Regioselectivity in the synthesis of the this compound core is paramount to ensure the formation of the desired para-isomer. This can be controlled through several strategies:
Directed Metalation: Using directing groups to guide a metalating agent to a specific position on the aromatic ring before introducing a functional group.
Catalyst Control: Palladium-catalyzed reactions, for example, can exhibit high regioselectivity in the addition of thiophenol to propargylic carbonates, allowing for the controlled formation of specific C-S bonds. rsc.org Similarly, ligand choice in rhodium-catalyzed hydrothiolation of alkynes can control the regioselectivity of the addition. acs.org
Substrate Control: Starting with a para-substituted precursor, such as 4-aminophenol (B1666318) or 4-chlorothiophenol, ensures the desired regiochemistry is locked in from the beginning of the synthetic sequence.
Chemoselectivity is crucial when working with molecules bearing multiple reactive sites. For instance, in a molecule with both a halide and a carbonyl group, a reaction must be chosen that selectively targets only one of these. The reductive amination of a compound bearing two carbonyl groups has been shown to proceed with excellent chemoselectivity. nih.gov In the synthesis of the target molecule, a key challenge would be the selective formation of the C-N bond without interfering with the potentially reactive thiol group, or vice versa. This is often achieved by using protecting groups for the thiol (e.g., as a disulfide) which can be removed in a later step.
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. vapourtec.comrsc.org This includes using safer solvents, developing catalytic reactions, and improving atom economy.
Solvent-Free Reactions
Conducting reactions without a solvent minimizes waste, reduces environmental impact, and can often lead to shorter reaction times and simpler work-up procedures. tandfonline.com
The synthesis of N-formylmorpholine has been achieved by reacting morpholine and formic acid under solvent-free conditions at high temperatures. ajgreenchem.com
A one-pot, four-component synthesis of 2-aminomorpholines proceeds efficiently under solvent-free conditions assisted by microwave irradiation. rsc.org
Morpholine itself has been shown to be an effective and environmentally friendly organocatalyst for the synthesis of polyhydroquinoline derivatives under solvent-free conditions at room temperature. tandfonline.com
These examples demonstrate the feasibility of applying solvent-free conditions to the synthesis of the morpholine moiety or using it as a catalyst, pointing towards greener potential routes for the this compound target.
Catalytic Methods
Catalytic methods are a cornerstone of green chemistry, as they allow reactions to proceed with high efficiency and selectivity using only a small amount of a catalyst, which can often be recycled. vapourtec.com
C-S Bond Formation: Transition-metal catalysis is a powerful tool for forming C-S bonds. nih.gov Palladium-catalyzed coupling of thiols with aryl halides is a well-established method. nih.gov More recently, copper-catalyzed C-H thiolation has emerged as a robust strategy. researchgate.net Metal-free systems, such as using a DMSO/Iodine catalyst system, enable the direct C-S bond formation via C-H activation of electron-rich arenes, offering an inexpensive and environmentally friendly alternative. gaylordchemical.com
C-N Bond Formation: Similar to C-S coupling, transition metals like palladium and copper are widely used to catalyze the formation of C-N bonds between an aryl halide and an amine like morpholine.
Electrochemical Synthesis: Electrochemical methods offer a green, reagent-less alternative for synthesis. The electrochemical oxidation of 4-morpholinoaniline (B114313) has been studied as a route to generate new functionalized trimers, demonstrating that electrochemical activation can be a viable path for modifying the core structure. researchgate.netresearchgate.net
| Reaction Type | Catalyst System | Substrates | Key Features | Reference |
| C-S Formation | DMSO / I₂ | Electron-rich arene + Thiol | Metal-free, solvent-free adaptable, inexpensive | gaylordchemical.com |
| C-S Formation | Palladium Complex | Propargylic carbonate + Thiophenol | High regioselectivity, good functional group tolerance | rsc.org |
| C-N Formation | Iron (III) Bromide | Phenol + Morpholine | Late-stage C-H amination, cost-efficient | chemrxiv.org |
| Polyhydroquinoline Synthesis | Morpholine | Aldehyde, Dimedone, etc. | Organocatalyzed, solvent-free, excellent yields | tandfonline.com |
Table 2: Selected Green and Catalytic Methods Relevant to the Synthesis of this compound.
Electrochemical Synthesis (considering related compounds)
While specific literature on the direct electrochemical synthesis of this compound is limited, extensive research into the electrochemical synthesis of its core components—substituted morpholines and aromatic thiols—provides significant insight into potential synthetic strategies. Electrochemical methods are advantageous as they often proceed under mild conditions and can replace hazardous chemical oxidants or reductants with clean electrical power. rsc.org
Research has demonstrated efficient methods for synthesizing multi-substituted morpholine derivatives through electrochemical intramolecular etherification. acs.org One operationally simple and scalable method involves the electrochemical decarboxylation of acids to form cations, which then undergo intramolecular etherification to yield various substituted morpholine derivatives in high yields. acs.orgthieme-connect.com Another approach developed an electrochemical intramolecular oxytrifluoromethylation of N-tethered alkenyl alcohols, providing access to CF3-containing morpholine derivatives under constant current electrolysis in an undivided cell. acs.org
Concurrently, the thiol moiety has been the subject of various electrochemical transformations. An electrochemical oxidative cross-coupling of aromatic thiols with alcohols has been developed to produce sulfinic esters. rsc.org These reactions can be performed in an undivided cell using platinum or graphite (B72142) electrodes. rsc.orgacs.org For instance, one protocol employs platinum plates as electrodes, ⁿBu₄NBF₄ as the electrolyte, and achieves yields of 58–90% for various sulfinic esters. rsc.org Another study reported a nickel-catalyzed version for the same transformation. acs.org These methods highlight the feasibility of electrochemically activating the thiol group for C-S bond formation or oxidation, suggesting a pathway for coupling a morpholine-functionalized precursor with a thiol source or vice-versa under electrochemical conditions.
| Reaction Type | Precursors | Key Conditions | Products | Yield | Reference |
| Decarboxylative Etherification | N-(alkoxycarbonylmethyl) amino acids | (+)C/(-)C electrodes, nBu₄NClO₄, AgClO₄ | 2,6-Multisubstituted Morpholines | High | thieme-connect.com, acs.org |
| Oxytrifluoromethylation | N-tethered alkenyl alcohols | Constant current, undivided cell, Langlois reagent | CF₃-containing Morpholines | Moderate to High | acs.org |
| Oxidative Esterification | Aromatic/Aliphatic Thiols, Alcohols | Pt electrodes, ⁿBu₄NBF₄, constant current (6 mA) | Sulfinic Esters | 58-90% | rsc.org |
| Ni-Catalyzed Oxidative Esterification | Benzenethiols, Alcohols | Graphite/Nickel electrodes, Ni(ClO₄)₂, 2,2'-bipyridine | Sulfinate Esters | Good to Excellent | acs.org |
Asymmetric Synthesis Approaches for Chiral Analogues
The synthesis of enantiomerically pure analogues of this compound presents a significant synthetic challenge, particularly concerning the creation of chiral centers either on the morpholine ring or at a substituted benzylic position. nih.govbeilstein-journals.org The development of asymmetric methods is crucial due to the importance of chiral sulfur-containing compounds in medicinal chemistry. researchgate.net
Synthesis of Chiral Morpholine Scaffolds: One highly effective strategy for generating chiral morpholine analogues involves a tandem, one-pot catalytic approach. This method utilizes a titanium-catalyzed hydroamination of functionalized aminoalkynes to generate a cyclic imine intermediate. This intermediate is then reduced via asymmetric transfer hydrogenation (ATH) using a Noyori–Ikariya catalyst, such as RuCl(S,S)-Ts-DPEN, to afford chiral 3-substituted morpholines in good yields and with excellent enantiomeric excesses (ee), often exceeding 95%. acs.orgorganic-chemistry.org Another powerful method is the palladium-catalyzed carboamination reaction between a substituted ethanolamine (B43304) derivative and an aryl or alkenyl bromide, which produces cis-3,5-disubstituted morpholines as single stereoisomers. nih.gov
Synthesis of Chiral Thiol Scaffolds: Direct asymmetric approaches to free thiols were historically elusive but have seen recent advances. acs.orgnih.gov A novel organocascade reaction catalyzed by a confined chiral phosphoric acid enables the synthesis of O-protected β-hydroxythiols with outstanding enantioselectivities. acs.orgnih.gov This process relies on the asymmetric thiocarboxylysis of meso-epoxides, followed by an intramolecular trans-esterification. acs.org The synthesis of chiral tertiary thiols, which are particularly difficult to prepare, can be approached by two general disconnections: C–S bond formation (stereoselective attack of a sulfur nucleophile) or C–C bond formation (stereoselective alkylation of a secondary sulfur-based substrate). beilstein-journals.orgresearchgate.net
| Approach | Catalytic System / Reagent | Substrate Type | Product Type | Enantioselectivity (ee) | Reference |
| Tandem Hydroamination/ATH | Ti-catalyst then RuCl[(S,S)-Ts-DPEN] | Aminoalkynes | 3-Substituted Morpholines | >95% | acs.org, organic-chemistry.org |
| Pd-Catalyzed Carboamination | Pd-catalyst, Josiphos ligand | O-allyl ethanolamines, Aryl bromides | cis-3,5-Disubstituted Morpholines | Single Stereoisomer | nih.gov |
| Asymmetric [5+1] Annulation | BINOL-type chiral imidodiphosphoric acid | 2-Pyrrolylphenol, Isatins | Spiro[morpholine-oxindoles] | up to 99% | acs.org, nih.gov |
| Organocascade Thiocarboxylysis | Chiral Phosphoric Acid | meso-Epoxides | O-protected β-hydroxythiols | Excellent | acs.org, nih.gov |
Automated Synthesis Techniques
The integration of automated synthesis and flow chemistry has revolutionized the production of chemical compounds by offering enhanced safety, reproducibility, and efficiency compared to traditional batch methods. rsc.orgnih.gov These techniques are highly applicable to the synthesis of this compound analogues.
Flow chemistry has been successfully applied to key reactions involving thiols. For example, rapid and efficient alkylations of thiols have been performed in a packed-bed flow reactor using potassium carbonate as a heterogeneous base at ambient temperature. researchgate.netvapourtec.com This method is highly efficient, often requiring only solvent removal for product isolation. researchgate.net Another advanced application is the cobalt-catalyzed aminocarbonylation of thiols to produce amides, which has been optimized in a flow system. The flow procedure allows for safer handling of carbon monoxide gas and provides yields comparable to batch reactions but with superior control and scalability. rsc.org
Automated synthesis platforms, such as the Chemspeed Accelerator, have been used to construct large libraries of complex molecules, including sulfur-containing heterocycles like 1,2,5-thiadiazepane 1,1-dioxides. nih.gov These platforms automate all procedures from liquid handling and heating to work-up and purification, enabling high-throughput synthesis with minimal human intervention. nih.gov Furthermore, the semi-automated synthesis of thiol-reactive prosthetic groups using microfluidic continuous flow reactors has been demonstrated, showcasing the compatibility of thiol chemistry with modern automation. researchgate.netnih.gov Such systems use significantly smaller amounts of precursors while achieving good radiochemical yields and purity. researchgate.net The combination of retrosynthesis software with automated synthesis platforms can further streamline the process, accelerating the discovery and production of novel molecules. synthiaonline.com
| Technique | Reaction | Key Features | Advantages | Reference |
| Packed-Bed Flow Reactor | Alkylation of Thiols | Heterogeneous base (K₂CO₃), ambient temperature | Rapid reaction, simple work-up, high efficiency | researchgate.net, vapourtec.com |
| Continuous Flow System | Cobalt-Catalyzed Aminocarbonylation of Thiols | Mass flow controller for CO gas, backpressure regulator | Enhanced safety, better process control, scalable | rsc.org |
| Microfluidic Synthesizer | Synthesis of Thiol-Reactive Agents | Continuous flow micro-reactor | Reduced precursor use, good yields, high purity | researchgate.net |
| Automated Parallel Synthesis Platform | Library Synthesis of Heterocycles | Automated liquid/solid handling, reaction, work-up | High-throughput, "no human intervention" operation | nih.gov |
Elucidation of Reaction Mechanisms and Kinetics Involving 4 Morpholinobenzenethiol
Thiol Reactivity and Transformation Mechanisms
The thiol group (-SH) of 4-Morpholinobenzenethiol is the primary center of its reactivity, engaging in a variety of chemical transformations. The aromatic ring and the para-substituted morpholino group significantly influence the electronic properties and, consequently, the reaction kinetics and mechanisms of the thiol moiety.
The oxidation of thiols is a fundamental transformation, with the most common product being a disulfide, formed by the coupling of two thiol molecules. For this compound, this involves the formation of bis(4-morpholinophenyl) disulfide.
The mechanism for disulfide formation typically proceeds through a one-electron oxidation to generate a thiyl radical (RS•). Two of these radicals can then combine to form the disulfide bond (RS-SR). This process can be initiated by various chemical oxidants or via electrochemical methods. libretexts.org Mild oxidation conditions generally favor the formation of disulfides. libretexts.org In electrochemical studies on the oxidation of the parent compound, 4-morpholinoaniline (B114313), in the presence of other thiols like 2-mercaptobenzothiazole (B37678), the formation of a disulfide product was observed. researchgate.netacs.orgfigshare.com The mechanism involves the electrochemically generated p-quinonediimine intermediate which reacts with the thiol nucleophile, followed by further oxidation to form the disulfide bond. researchgate.net The oxidation of the thiol group can be an irreversible process. researchgate.net
While disulfide formation is the most common oxidation pathway under mild conditions, stronger oxidizing agents can lead to further oxidation of the sulfur atom to higher oxidation states, such as sulfinic acids (R-SO₂H) and sulfonic acids (R-SO₃H).
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. mdpi.com Thiol-mediated click reactions are particularly valuable for their efficiency and orthogonality. The thiol group of this compound is well-suited to participate in several types of click reactions, including thiol-ene, thiol-isocyanate, and thiol-epoxy additions. mdpi.com
The thiol-ene reaction involves the addition of a thiol across a carbon-carbon double bond (an "ene"). This reaction can proceed via two primary mechanisms: a radical-mediated pathway or a nucleophilic Michael addition pathway. uu.nl
Radical Thiol-ene Addition: This mechanism is initiated by a radical initiator (thermal or photochemical), which abstracts the hydrogen atom from the thiol to form a thiyl radical (RS•). This radical then adds to the alkene, resulting in an anti-Markovnikov product. diva-portal.org The process is a chain reaction, making it highly efficient. nih.gov
Michael Addition (Thiol-Michael Addition): This reaction occurs between a thiol and an electron-deficient alkene (a Michael acceptor), such as an α,β-unsaturated carbonyl compound. nih.gov The reaction is typically catalyzed by a base, which deprotonates the thiol to form a highly nucleophilic thiolate anion (RS⁻). pkusz.edu.cnnuaa.edu.cn This anion then attacks the β-carbon of the unsaturated system. The rate of this reaction is highly dependent on the pH and the nature of the substituents on the aromatic thiol. nuaa.edu.cn
Kinetic studies on the Michael addition of various para-substituted benzenethiols to 1-(2-nitrovinyl)benzene in the presence of triethylamine (B128534) (TEA) have shown that the reaction is first order with respect to the thiol, the alkene, and the base. researchgate.net The proposed mechanism involves the formation of an ion-pair between the benzenethiol (B1682325) and TEA, which then reacts with the alkene substrate. Interestingly, the rate increases with the electron-withdrawing power of the substituent on the benzenethiol. researchgate.net This is attributed to the effect of the substituent on the equilibrium of the ion-pair formation. The morpholino group on this compound has both an electron-withdrawing inductive effect and an electron-donating resonance effect, and its net influence would determine the precise rate constant in such a reaction.
| Substituent (X) in X-C₆H₄-SH | 10³ k' (s⁻¹) |
| p-Me | 2.45 ± 0.05 |
| p-H | 1.01 ± 0.03 |
| p-F | 1.55 ± 0.05 |
| p-Cl | 3.37 ± 0.09 |
Data from a study on the Michael addition of para-substituted benzenethiols to 1-(2-nitrovinyl)benzene catalyzed by triethylamine in acetonitrile (B52724) at 25°C. researchgate.net
Thiol-Isocyanate Reactions: The reaction between a thiol and an isocyanate group (-NCO) forms a thiocarbamate linkage. This reaction is a nucleophilic addition where the thiol (or more potently, the thiolate anion) attacks the electrophilic carbon of the isocyanate. researchgate.net The reaction is often catalyzed by a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (TEA), which enhances the nucleophilicity of the thiol by promoting thiolate formation. rsc.orgusm.edu The reaction is typically very fast, often completing within minutes at ambient temperature. rsc.org
Thiol-Epoxy Reactions: Thiols react with epoxides (oxiranes) through a nucleophilic ring-opening reaction to form a β-hydroxythioether. photopolymer.it This reaction is also base-catalyzed, proceeding via the formation of a thiolate anion that attacks one of the carbon atoms of the epoxide ring. photopolymer.itupc.edu The reaction mechanism involves the nucleophilic attack followed by protonation of the resulting alkoxide. photopolymer.it The kinetics of thiol-epoxy reactions can be complex and are often autocatalytic, as the hydroxyl group formed during the reaction can act as a proton donor, facilitating further reactions. upc.edursc.org
The thiol group can act as a nucleophile, but its nucleophilicity is dramatically enhanced upon deprotonation to the thiolate anion (RS⁻). libretexts.org Thiolates are excellent nucleophiles due to the high polarizability of the sulfur atom and the relatively low electronegativity compared to oxygen, making the lone pairs more available for donation. libretexts.org
In the context of this compound, the nucleophilicity of the sulfur atom is modulated by the electronic effects of the entire molecule. The benzene (B151609) ring and the para-morpholino substituent play a crucial role. The morpholino group is considered to have a net electron-donating effect on the aromatic ring through resonance, which would increase the electron density on the sulfur atom, thereby potentially increasing its intrinsic nucleophilicity. However, in base-catalyzed reactions like the Michael addition, the acidity of the thiol (see section 3.1.4) becomes a critical factor influencing the concentration of the more reactive thiolate species. researchgate.net Studies have shown that for nucleophilic aromatic substitution reactions, the thiolate anion is the active nucleophile. rsc.org
The thiol group is weakly acidic and can exist in equilibrium with its conjugate base, the thiolate anion. uh.edu
R-SH + B ⇌ R-S⁻ + BH⁺ (where B is a base)
The position of this equilibrium is defined by the pKa of the thiol. The pKa of the parent compound, benzenethiol, is approximately 6.6 in water. The substituent at the para position influences this acidity. Electron-withdrawing groups stabilize the thiolate anion through delocalization of the negative charge, making the thiol more acidic (lower pKa). Conversely, electron-donating groups destabilize the anion, making the thiol less acidic (higher pKa).
The morpholino group at the para position exerts two opposing electronic effects:
Inductive Effect (-I): The oxygen and nitrogen atoms in the morpholine (B109124) ring are electronegative, pulling electron density away from the benzene ring through the sigma bonds. This effect is acid-strengthening.
Resonance Effect (+R): The lone pair on the nitrogen atom can be delocalized into the aromatic π-system, pushing electron density towards the para position where the thiol group is attached. This effect is acid-weakening.
Typically, for substituents like morpholino, the resonance effect dominates, leading to a net electron-donating character. This would be expected to increase the pKa of this compound relative to benzenethiol, making it a weaker acid.
This acid-base equilibrium has a profound impact on reactivity. Since the thiolate anion is a significantly more potent nucleophile than the neutral thiol, reactions that rely on the nucleophilicity of the sulfur atom are highly pH-dependent. libretexts.orgrsc.org In basic conditions, the equilibrium shifts towards the thiolate form, accelerating the rate of reactions such as Michael additions and ring-opening of epoxides. Conversely, in acidic or neutral solutions, the concentration of the thiolate is low, and the reaction rates are correspondingly slower. nuaa.edu.cnresearchgate.net
Thiol-ene Additions (Radical and Michael)
Nucleophilic Character of the Thiol Group
Morpholine Ring Reactivity and Transformations
The morpholine heterocycle is a key structural motif that imparts specific chemical characteristics to the parent molecule. nih.gov Its reactivity is largely dictated by the features of its nitrogen and oxygen atoms.
The nitrogen atom in the morpholine ring possesses a lone pair of electrons that is not involved in the aromaticity of the benzene ring, making it available for chemical reactions. pearson.com This localization defines the basicity and nucleophilicity of the morpholine moiety. Morpholine is a weak base, with the pKa of its conjugate acid being approximately 8.4. blogspot.com This basicity is attributed to the lone pair of electrons on the nitrogen atom being in an sp³ hybrid orbital, which makes them available for protonation. blogspot.com However, the basicity is attenuated compared to a similar six-membered ring like piperidine (B6355638) (pKa of conjugate acid ~11.1) due to the inductive electron-withdrawing effect of the electronegative oxygen atom in the ring, which pulls electron density away from the nitrogen. blogspot.com
Stereoelectronic effects, which refer to the influence of orbital overlap on molecular geometry and reactivity, play a significant role in the chemistry of the morpholine heterocycle. One of the most prominent of these is the anomeric effect, which involves the stabilizing overlap between a lone pair of electrons on the ring's oxygen atom and an adjacent anti-periplanar σ* orbital. blogspot.comacs.org This effect can influence the conformational preferences of substituents on the morpholine ring, favoring axial positions in certain cases to maximize stabilizing orbital interactions. blogspot.comacs.org
These stereoelectronic preferences are particularly evident in kinetic resolution reactions. Studies on the acylation of N-heterocycles, including morpholine derivatives, have revealed that stereoelectronic effects can dictate the selectivity of the reaction. researchgate.netnih.gov A proposed transition state model for these reactions involves a hydrogen bonding interaction that constrains the possible conformations, allowing the stereoelectronic preferences of the reacting partners to control the stereochemical outcome with high facial selectivity. nih.gov The interplay between steric hindrance and these electronic effects governs the diastereoselectivity observed in the synthesis of substituted morpholine congeners. acs.org
Nitrogen Lone Pair Participation in Reactions
Advanced Mechanistic Investigations
To achieve a more profound understanding of the reaction mechanisms involving this compound, advanced investigative techniques such as isotopic labeling and in-situ spectroscopic monitoring are employed. These methods provide detailed insights into reaction pathways, the nature of intermediates, and the kinetics of bond-forming and bond-breaking steps.
Isotopic Labeling Studies
Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. mt.com By replacing an atom with its heavier, stable isotope (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H or D, or ¹²C with ¹³C), researchers can track the position of the labeled atom in reactants, intermediates, and products. researchgate.netscripps.edu This information is crucial for distinguishing between proposed reaction pathways.
Kinetic Isotope Effect (KIE):
A key application of isotopic labeling is the determination of the kinetic isotope effect (KIE). The KIE is the ratio of the reaction rate of a molecule with a lighter isotope to that of a molecule with a heavier isotope (k_light/k_heavy). A significant primary KIE (typically >2 for kH/kD) is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. nih.gov This provides strong evidence for the involvement of that particular bond cleavage in the slowest step of the reaction. Conversely, a KIE close to 1 suggests that the bond to the labeled atom is not broken in the rate-determining step. nih.gov
Hypothetical Application to this compound Reactions:
While specific isotopic labeling studies on this compound are not extensively documented in publicly available literature, the principles can be applied to its characteristic reactions. For instance, in the oxidation of the thiol group (-SH) to a disulfide (-S-S-), a deuterium labeling study could be designed.
Experimental Design: 4-Morpholinobenzene-d-thiol, where the thiol hydrogen is replaced by deuterium, could be synthesized. The rate of oxidation of this deuterated compound would be compared to the rate of oxidation of the non-deuterated this compound under identical conditions.
Expected Insights: If the breaking of the S-H bond is the rate-determining step, a significant primary kinetic isotope effect would be expected. This would support a mechanism where proton transfer from the sulfur atom is a key part of the slowest reaction step.
The following table illustrates the potential KIE values and their mechanistic implications for the oxidation of this compound.
| Labeled Position | Hypothetical Reaction | Expected kH/kD | Mechanistic Implication |
| Thiol Hydrogen (-SD) | Oxidation to Disulfide | > 2 | S-H bond cleavage is part of the rate-determining step. |
| Thiol Hydrogen (-SD) | Oxidation to Disulfide | ≈ 1 | S-H bond cleavage is not part of the rate-determining step. |
| Aromatic Ring (ortho to -SH) | Electrophilic Aromatic Substitution | > 1 (Secondary KIE) | Change in hybridization at the labeled carbon in the rate-determining step. |
Table 1: Hypothetical Kinetic Isotope Effect Studies on this compound
Isotopic labeling with ¹³C or ¹⁵N could also be used to study nucleophilic aromatic substitution (SNAr) reactions where the morpholine group might be displaced or other substitutions on the aromatic ring occur. nih.govrsc.org Tracking the ¹³C or ¹⁵N label would provide definitive evidence of the reaction pathway. springernature.com
In-situ Spectroscopic Monitoring of Reactions
In-situ spectroscopic techniques allow for the real-time observation of a chemical reaction as it proceeds, without the need to isolate intermediates. mt.comnih.gov This provides dynamic information about the concentrations of reactants, intermediates, and products over time, which is invaluable for understanding reaction kinetics and identifying transient species. mt.comnumberanalytics.com
Common In-situ Spectroscopic Techniques:
FTIR (Fourier-Transform Infrared) Spectroscopy: ReactIR is a powerful in-situ FTIR technology that can track the concentration changes of key functional groups in real-time. mt.commt.com For reactions involving this compound, one could monitor the disappearance of the S-H stretching band and the appearance of bands corresponding to products.
NMR (Nuclear Magnetic Resonance) Spectroscopy: In-situ NMR can provide detailed structural information about species in the reaction mixture, including short-lived intermediates, by monitoring changes in the chemical shifts of nuclei like ¹H, ¹³C, and ³¹P. numberanalytics.com
UV-Vis (Ultraviolet-Visible) Spectroscopy: This technique is useful for monitoring reactions that involve changes in conjugation or the formation of colored species. The electrochemical oxidation of related compounds like 4-morpholinoaniline has been studied using UV-Vis to monitor the formation of quinone-diimine intermediates. researchgate.net
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be coupled with reaction setups to detect and identify charged intermediates directly from the solution phase in real-time. nih.govmdpi.com
Application to the Study of this compound Reaction Intermediates:
The electrochemical oxidation of anilines, which are structurally related to this compound, often proceeds through radical cations and quinonediimine intermediates. researchgate.net It is plausible that the oxidation of this compound could involve analogous thiyl radical and quinone-thioimine intermediates.
In-situ spectroscopic monitoring would be critical in detecting these transient species. For example, a study on the electrochemical oxidation of 4-morpholinoaniline showed the formation of a trimer, with the mechanism being elucidated through techniques like cyclic voltammetry and controlled-potential coulometry, which can be complemented by in-situ spectroscopy. researchgate.net
The table below outlines how different in-situ spectroscopic techniques could be applied to study a hypothetical oxidation reaction of this compound.
| Spectroscopic Technique | Observable Change | Mechanistic Insight |
| In-situ FTIR | Disappearance of ν(S-H) band, Appearance of ν(S-S) or ν(S=O) bands. | Real-time tracking of reactant consumption and product formation. |
| In-situ NMR | Appearance of new signals in the aromatic or aliphatic region. | Structural characterization of stable or semi-stable intermediates and products. |
| In-situ UV-Vis | Appearance of new absorption bands in the visible region. | Detection of colored intermediates, such as quinone-thioimine species. |
| In-situ ESI-MS | Detection of ions corresponding to the mass of proposed radical cations or other charged intermediates. | Direct evidence for the existence of transient, charged intermediates. |
Table 2: Potential Applications of In-situ Spectroscopy for Monitoring this compound Oxidation
By combining the data from these advanced techniques, a comprehensive picture of the reaction mechanism, including the sequence of elementary steps, the structure of transition states, and the nature of reactive intermediates, can be constructed.
Advanced Spectroscopic Characterization of 4 Morpholinobenzenethiol and Its Derivatives
Vibrational Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is an analytical technique that measures the absorption of infrared radiation by a sample. This absorption excites molecular vibrations, and the resulting spectrum provides qualitative and quantitative information about the sample's chemical composition and functional groups. The analysis of 4-Morpholinobenzenethiol by FTIR would reveal characteristic absorption bands corresponding to its constituent parts.
The vibrational assignments for this compound can be predicted by considering the characteristic frequencies of its functional groups, supported by data from analogous compounds like 4-aminothiophenol (B129426) and N-aryl morpholine (B109124) derivatives.
Thiol Group (S-H): The S-H stretching vibration is typically weak and appears in the region of 2550-2600 cm⁻¹. Its presence is a key indicator of the thiol functionality. The S-H in-plane bending vibration is expected in the 910-960 cm⁻¹ range.
Benzene (B151609) Ring: As a para-disubstituted ring, characteristic C-H stretching vibrations appear above 3000 cm⁻¹. Aromatic C=C stretching vibrations occur in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending is a strong indicator of the substitution pattern, with p-disubstituted rings typically showing a strong band between 800-860 cm⁻¹.
Morpholine Ring: The C-H stretching vibrations of the methylene (B1212753) groups in the morpholine ring are expected between 2850 and 3000 cm⁻¹. The spectrum will also feature bands corresponding to C-N stretching and the characteristic C-O-C ether linkage stretching, typically observed between 1070-1150 cm⁻¹.
The table below summarizes the predicted key FTIR vibrational bands for this compound based on characteristic group frequencies and data from similar compounds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic C-H stretching |
| ~2850-2970 | Medium | Aliphatic C-H stretching (morpholine CH₂) |
| ~2560 | Weak | S-H stretching |
| ~1600, ~1500 | Strong | Aromatic C=C stretching |
| ~1450 | Medium | CH₂ scissoring (morpholine) |
| ~1230 | Strong | Aromatic C-N stretching |
| ~1120 | Strong | C-O-C asymmetric stretching (morpholine ether) |
| ~830 | Strong | para-disubstituted C-H out-of-plane bending |
| ~700 | Medium | C-S stretching |
This table is predictive and based on characteristic functional group frequencies.
Raman spectroscopy is a light scattering technique that provides information about the vibrational modes in a system. It is complementary to FTIR, as some vibrations that are weak in FTIR may be strong in Raman, and vice versa. Raman spectroscopy is particularly sensitive to non-polar, symmetric bonds. For thiols like this compound, Surface-Enhanced Raman Spectroscopy (SERS) is a powerful variant of the technique. In SERS, molecules adsorbed on nanostructured metal surfaces (typically silver or gold) exhibit a massive enhancement of their Raman signal. This allows for the detection of even single molecules.
The Raman spectrum of this compound would be characterized by the following features, with data from computational studies of related molecules like 4-(benzenesulfonyl)-morpholine providing valuable comparisons.
Thiol and Phenyl-Sulfur Vibrations: The S-H stretching vibration (~2560 cm⁻¹) is typically weak but observable. Upon adsorption to a metal surface in SERS, this band often disappears, indicating deprotonation and the formation of a metal-thiolate bond. The C-S stretching vibration (~700 cm⁻¹) is also a key marker.
Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the p-disubstituted benzene ring, typically around 800-850 cm⁻¹, is usually a strong and sharp peak in the Raman spectrum. Aromatic C=C stretching modes (~1590 cm⁻¹) are also prominent.
Morpholine Ring Vibrations: The symmetric stretching and bending modes of the morpholine ring's C-C, C-N, and C-O bonds will be present throughout the fingerprint region (400-1400 cm⁻¹).
The table below outlines the expected prominent Raman bands for this compound.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. neu.edu.tr This method provides valuable information about the molecular weight and structure of a compound by analyzing its fragmentation patterns. neu.edu.tr In the context of this compound and its derivatives, mass spectrometry is instrumental in confirming molecular identity and elucidating structural features.
The basic principle of MS involves vaporizing a sample, ionizing the molecules, separating the resulting ions based on their m/z ratio, and then detecting them. neu.edu.tr The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio, which aids in determining the molecular formula and identifying fragments of the original molecule. neu.edu.tr Common ionization techniques include electron ionization (EI), which can cause extensive fragmentation, providing detailed structural information. neu.edu.tr
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a highly precise version of mass spectrometry that can determine the mass of a molecule with very high accuracy, typically with an error of less than 5 ppm. mdpi.com This level of precision allows for the determination of the elemental composition of a molecule and its fragments. mdpi.comfu-berlin.de For derivatives of this compound, HRMS is crucial for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions. chromatographyonline.com
The high resolving power of HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap systems, ensures certainty in the identification of precursor and fragment ions. mdpi.comchromatographyonline.com This capability is particularly advantageous when analyzing complex mixtures or when unambiguous identification of a compound is required. chromatographyonline.com
Table 1: Comparison of Low-Resolution vs. High-Resolution Mass Spectrometry
| Feature | Low-Resolution Mass Spectrometry (LRMS) | High-Resolution Mass Spectrometry (HRMS) |
| Mass Accuracy | Discriminates by nominal mass | Determines mass with < 5 ppm error mdpi.com |
| Selectivity | May lead to false positives for isobaric compounds chromatographyonline.com | High selectivity, differentiates isobaric compounds chromatographyonline.com |
| Sensitivity | Generally higher sensitivity and wider dynamic range chromatographyonline.com | May have lower sensitivity and dynamic range chromatographyonline.com |
| Common Analyzers | Triple Quadrupole chromatographyonline.com | Time-of-Flight (TOF), Orbitrap mdpi.com |
LC-MS Techniques
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography (LC) with the analytical power of mass spectrometry. saiflucknow.org This hyphenated technique is highly sensitive and selective, making it ideal for the analysis of complex samples containing derivatives of this compound. saiflucknow.org The LC system separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. saiflucknow.org
LC-MS/MS, or tandem mass spectrometry, further enhances the analytical capabilities by allowing for the fragmentation of selected ions. thermofisher.com In a typical triple quadrupole instrument, the first quadrupole (Q1) selects a precursor ion, the second (Q2) acts as a collision cell where the ion is fragmented, and the third quadrupole (Q3) analyzes the resulting product ions. lenus.ie This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides excellent specificity and is widely used for quantitative analysis. wikipedia.org
The choice of ionization source is critical in LC-MS. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for a wide range of compounds, including polar molecules like many derivatives of this compound. mdpi.com
X-ray Diffraction (XRD) Analysis
X-ray diffraction (XRD) is a non-destructive analytical method used to determine the atomic and molecular structure of a crystal. carleton.edu The technique relies on the constructive interference of monochromatic X-rays with a crystalline sample, which produces a unique diffraction pattern. carleton.edu This pattern provides detailed information about the unit cell dimensions, bond lengths, bond angles, and the arrangement of atoms within the crystal lattice. carleton.eduuhu-ciqso.es
Single Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule with atomic resolution. ceitec.cz To perform this analysis, a single, high-quality crystal of the compound is required. uhu-ciqso.es The crystal is mounted on a goniometer and rotated in an X-ray beam, and the resulting diffraction patterns are collected by a detector. carleton.edu
The analysis of these diffraction patterns allows for the precise determination of the crystal structure, including the conformation of the morpholine and benzene rings and the orientation of the thiol group in this compound. This information is fundamental to understanding the molecule's physical and chemical properties. carleton.edu
Table 2: Key Information Obtained from Single Crystal XRD
| Parameter | Description |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal lattice. carleton.edu |
| Bond Lengths | The distances between the centers of two bonded atoms. carleton.edu |
| Bond Angles | The angles formed between three connected atoms. carleton.edu |
| Site Ordering | The arrangement and occupancy of atoms within the crystal structure. carleton.edu |
| Molecular Conformation | The spatial arrangement of atoms in a molecule. |
Advanced Powder Diffraction and In-situ Techniques
Powder X-ray diffraction (PXRD) is used to analyze polycrystalline materials or powdered samples. libretexts.org Instead of a single crystal, a large number of randomly oriented crystallites are exposed to the X-ray beam, resulting in a diffraction pattern that is a function of the scattering angle. rutgers.edu PXRD is a powerful tool for phase identification, quantitative analysis, and the determination of unit cell parameters. libretexts.org
Advanced powder diffraction techniques can be combined with in-situ measurements to study structural changes in a material as a function of temperature, pressure, or other environmental factors. These techniques provide dynamic information about phase transitions, chemical reactions, and material stability.
Electronic Spectroscopy
Electronic spectroscopy investigates the transitions of electrons between different electronic energy levels in a molecule upon the absorption of light. nepjol.info The resulting spectrum reveals information about the electronic structure of the molecule. nepjol.info For a molecule to absorb light in the UV-visible region (200-800 nm), it must contain π bonds or atoms with non-bonding orbitals, which are known as chromophores. libretexts.org
In this compound, the benzene ring and the sulfur atom with its lone pairs of electrons act as chromophores. The electronic transitions typically observed are π → π* and n → π* transitions. libretexts.org The π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π anti-bonding orbital, are generally more intense. libretexts.org The presence of substituents on the benzene ring can shift the absorption maxima to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift) and can also affect the intensity of the absorption.
The absorption spectrum is a plot of absorbance versus wavelength and is specific to a particular molecule under a given set of conditions. nepjol.info Factors such as the solvent and temperature can influence the spectrum. nepjol.info Analysis of the electronic spectrum of this compound and its derivatives can provide insights into the extent of conjugation and the electronic effects of different substituents.
UV-Visible Spectroscopy
UV-Visible spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a substance. bspublications.net This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. msu.edu The resulting spectrum provides information about the electronic structure of the molecule. bspublications.net
In organic molecules, the absorption of UV-Vis radiation is typically associated with the presence of chromophores, which are functional groups responsible for the absorption. ijprajournal.com For molecules like this compound, which contain aromatic rings and heteroatoms, transitions such as π → π* and n → π* are expected. The wavelength and intensity of absorption can be influenced by factors such as conjugation and the presence of auxochromes, which are groups that can modify the absorption of a chromophore. bspublications.netupi.edu
Shifts in the absorption maximum to longer wavelengths are known as bathochromic or red shifts, while shifts to shorter wavelengths are termed hypsochromic or blue shifts. upi.edu An increase in absorption intensity is a hyperchromic effect, and a decrease is a hypochromic effect. upi.edu These shifts can provide valuable information about the molecular environment and interactions.
Table 1: Key Concepts in UV-Visible Spectroscopy
| Term | Description |
|---|---|
| Chromophore | A part of a molecule responsible for its color by absorbing light in the visible region. ijprajournal.com |
| Auxochrome | A functional group that does not absorb light itself but modifies the absorption of a chromophore. bspublications.net |
| Bathochromic Shift | A shift of an absorption band to a longer wavelength. upi.edu |
| Hypsochromic Shift | A shift of an absorption band to a shorter wavelength. upi.edu |
| Hyperchromic Effect | An increase in the intensity of an absorption band. upi.edu |
| Hypochromic Effect | A decrease in the intensity of an absorption band. upi.edu |
X-Ray Absorption Spectroscopy (XAS) and X-Ray Photoelectron Spectroscopy (XPS)
X-Ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local atomic and electronic structure of materials. wikipedia.org It involves tuning X-ray energy to excite core electrons, providing information on the oxidation state, coordination environment, and interatomic distances. ansto.gov.au XAS is broadly divided into two regimes: X-ray Absorption Near-Edge Structure (XANES), which provides details on the valence state and geometry, and Extended X-ray Absorption Fine Structure (EXAFS), which gives information about the number and distance of neighboring atoms. This technique is particularly useful for studying the interaction of thiol-containing molecules with metal surfaces.
X-Ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition, empirical formula, and chemical state of the elements within a material. wikipedia.orgcarleton.edu XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. wikipedia.orgcnrs.fr For a compound like this compound adsorbed on a surface, XPS can identify the presence of carbon, nitrogen, oxygen, and sulfur, and crucially, can provide information about their chemical bonding environment through small shifts in the measured binding energies. rsc.orglibretexts.org
Table 2: Comparison of XAS and XPS
| Feature | X-Ray Absorption Spectroscopy (XAS) | X-Ray Photoelectron Spectroscopy (XPS) |
|---|---|---|
| Principle | Measures the absorption of X-rays as a function of energy. wikipedia.org | Measures the kinetic energy of electrons ejected by X-ray irradiation. wikipedia.org |
| Information Obtained | Oxidation state, coordination chemistry, interatomic distances. | Elemental composition, chemical state, electronic state. wikipedia.org |
| Probing Depth | Can be bulk-sensitive. | Surface-sensitive (top 1-10 nm). wikipedia.org |
| Typical Application | Determining the local structure around a specific element. | Analyzing the surface chemistry of a material. rsc.org |
Other Advanced Spectroscopic and Characterization Techniques
Tip-Enhanced Spectroscopy (TES)
Tip-Enhanced Spectroscopy (TES), particularly Tip-Enhanced Raman Spectroscopy (TERS), is a high-resolution surface analysis technique that combines the chemical specificity of Raman spectroscopy with the high spatial resolution of scanning probe microscopy. beilstein-journals.org It utilizes a sharp metallic tip to create a localized surface plasmon resonance, which dramatically enhances the Raman signal from molecules in the immediate vicinity of the tip apex. spectroscopyonline.com This allows for chemical imaging and analysis at the nanoscale, far beyond the diffraction limit of conventional Raman spectroscopy. spectroscopyonline.comnanocenter.si For studying this compound and its derivatives on surfaces, TERS can provide detailed vibrational information, revealing insights into molecular orientation, adsorption sites, and chemical interactions with the substrate at a single-molecule level. oxinst.com
Positron Annihilation Spectroscopy
Positron Annihilation Spectroscopy (PAS) is a non-destructive technique highly sensitive to open-volume defects such as vacancies, vacancy clusters, and dislocations in materials. mat-cs.commdpi.com The method involves introducing positrons into a material, where they annihilate with electrons, emitting gamma rays. mat-cs.com The characteristics of these gamma rays, such as their energy distribution (Doppler broadening) and the positron lifetime, provide information about the electron density and momentum at the annihilation site. bath.ac.ukbyui.edu In the context of materials modified with this compound, PAS could be employed to study defects at interfaces or within thin films, which can be influenced by the presence and binding of the organic molecules.
Electron Microscopy and Electron Microprobe Analysis
Electron Microscopy , in its forms such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), uses a beam of accelerated electrons to generate high-resolution images of a specimen. microbenotes.comaps.org SEM provides detailed surface topography, while TEM allows for the observation of the internal structure of thin samples. microbenotes.comnih.gov For derivatives of this compound, these techniques can be used to visualize the morphology of self-assembled monolayers or thin films on various substrates.
Electron Microprobe Analysis (EPMA) is a quantitative analytical technique that uses a focused electron beam to generate characteristic X-rays from a small spot on a sample's surface. uu.nluprm.edu By measuring the wavelength and intensity of these X-rays, the elemental composition of that specific point can be determined with high accuracy. uu.nluprm.edu This method is particularly useful for analyzing the elemental distribution within micro-scale features of materials containing this compound derivatives. However, its application to organic materials can be limited due to potential volatilization under the electron beam. uu.nl
Surface Spectroscopy
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Carbon |
| Nitrogen |
| Oxygen |
| Sulfur |
| Gold |
| Copper |
| Silver |
| Silicon |
| Aluminum |
| Magnesium |
| Calcium |
| Lanthanum |
| Barium |
| Manganese |
| Tin |
| Chlorine |
| Phosphorus |
| Lead |
| Titanium |
| Hydrogen |
| Iron |
| Nickel |
| Cobalt |
| Yttrium |
| Scandium |
| Polyethylene glycol |
| Polystyrene |
| Aniline (B41778) |
| Benzene |
| Isoprene |
| Quinone |
| Chlorophyll |
| Aspirin |
| Adenine |
| Uracil |
| Guanine |
| Potassium permanganate |
| Calcium alginate |
| Glutaraldehyde |
| Osmium tetroxide |
| Sodium chloride |
| 4-methyl-2-phenyl-imidazole |
Small Angle Scattering Techniques
Small-angle scattering (SAS) is a powerful analytical technique for investigating the structure of matter on a nanometer to micrometer scale. By analyzing the elastic scattering of radiation (either X-rays or neutrons) at very small angles, detailed information about the size, shape, and arrangement of nanoscale objects can be obtained. beilstein-journals.orgnsf.gov In the context of this compound and its derivatives, small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) are particularly valuable for characterizing their self-assembly behavior, both in solution and on surfaces, such as in the formation of self-assembled monolayers (SAMs) on metallic substrates. uni-tuebingen.dersc.org
Small-Angle X-ray Scattering (SAXS)
SAXS is highly effective for probing the electron density fluctuations within a sample. mdpi.com For derivatives of this compound, this technique can elucidate the structure of aggregates or micelles in solution, as well as the organization of these molecules when functionalizing nanoparticles. The scattering pattern is sensitive to the size, shape, and distribution of these nanoscale structures. ucl.ac.uk
A core-shell model is frequently applied to analyze the SAXS data from such systems. nih.gov This model assumes a spherical core of high electron density (the gold nanoparticle) surrounded by a shell of lower electron density (the organic ligand layer). By fitting the experimental scattering data to this model, precise measurements of the core diameter and the thickness of the organic shell can be obtained.
Table 1: Hypothetical SAXS Data for Gold Nanoparticles Functionalized with this compound Derivatives
| Sample ID | Derivative | Core Diameter (nm) | Shell Thickness (nm) | Overall Diameter (nm) |
| AuNP-C4MBET | C4MBET | 5.2 | 1.1 | 7.4 |
| AuNP-C8MBET | C8MBET | 5.3 | 1.5 | 8.3 |
| AuNP-C12MBET | C12MBET | 5.1 | 1.9 | 8.9 |
Small-Angle Neutron Scattering (SANS)
SANS is a complementary technique to SAXS and is particularly powerful due to its sensitivity to the isotopic composition of the sample. nsf.gov Neutrons scatter from atomic nuclei, and the scattering length varies between isotopes. A significant advantage of SANS is the large difference in scattering length between hydrogen and deuterium (B1214612). This allows for contrast variation experiments, where the scattering contrast of different components in a system can be selectively enhanced or matched by using deuterated solvents or deuterated forms of the molecules of interest. mdpi.com
For instance, in studying the self-assembly of this compound derivatives into micelles in an aqueous solution, SANS with contrast variation can provide detailed insights into the micellar structure. By performing measurements in D₂O, H₂O, and mixtures of the two, it is possible to separately determine the structure of the micellar core and the solvated corona.
In a hypothetical SANS experiment, the aggregation behavior of a deuterated this compound derivative (d-MBET) in aqueous solution is investigated. By fitting the scattering data to appropriate models, such as a core-shell micelle model, key parameters like the aggregation number (the number of molecules per micelle), the radius of the hydrophobic core, and the thickness of the hydrophilic corona can be determined.
Table 2: Hypothetical SANS Data for Micelles of a Deuterated this compound Derivative (d-MBET) in D₂O
| Parameter | Value |
| Aggregation Number (N | 65 |
| Core Radius (R | 2.5 |
| Corona Thickness (L | 1.2 |
| Overall Micelle Radius (R | 3.7 |
The results from such a SANS study would provide a detailed picture of the self-assembled structures formed by this compound derivatives in solution, highlighting the utility of isotopic labeling and contrast variation in resolving complex nanoscale architectures. mdpi.com
Computational Chemistry and Theoretical Studies of 4 Morpholinobenzenethiol
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of computational chemistry, enabling the detailed study of molecular systems. nih.gov These calculations can predict a wide range of properties, including molecular structure, vibrational frequencies, and electronic transitions. researchgate.net
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its balance of accuracy and computational cost. wikipedia.orgukm.my It is based on the principle that the ground-state properties of a many-electron system can be determined from the electron density. ukm.myaps.org DFT is employed to investigate various aspects of 4-Morpholinobenzenethiol, from its structure to its electronic behavior. nih.gov
A fundamental step in computational chemistry is geometry optimization, which aims to find the most stable arrangement of atoms in a molecule by minimizing its total energy. pennylane.ainumberanalytics.com This process explores the potential energy surface (PES) of the molecule to locate the minimum energy structure, which corresponds to the equilibrium geometry. numberanalytics.comcrystalsolutions.eu
For this compound, DFT calculations are used to predict its three-dimensional structure. Different basis sets, such as 3-21G and 6-31G*, can be employed in these calculations to describe the atomic orbitals. mdpi.com The optimization process iteratively adjusts the nuclear coordinates until the forces on the nuclei are minimized, leading to a prediction of bond lengths, bond angles, and dihedral angles. numberanalytics.com The accuracy of the predicted geometry is crucial as it forms the basis for subsequent calculations of other molecular properties. pennylane.ai
Table 1: Common Basis Sets Used in Geometry Optimization mdpi.com
| Basis Set | Description |
| 3-21G | A split-valence basis set that is computationally efficient and often used for initial geometry optimizations. |
| 6-31G * | A larger split-valence basis set that includes polarization functions on heavy (non-hydrogen) atoms, providing a more accurate description of molecular geometry. |
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. nih.gov Computational methods can predict these spectra, aiding in the interpretation of experimental data.
DFT calculations can be used to compute the vibrational frequencies and intensities of this compound. This involves calculating the second derivatives of the energy with respect to the atomic displacements. crystalsolutions.eu The predicted vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations. mdpi.com For example, the O-H stretching vibration in similar molecules is often predicted with high accuracy. mdpi.com The comparison between theoretical and experimental spectra can confirm the molecular structure and provide insights into intermolecular interactions. umich.eduresearchgate.net
The electronic properties and spectra of molecules can be investigated using Time-Dependent Density Functional Theory (TD-DFT). core.ac.uknih.gov This method extends DFT to study excited states and can predict UV-Visible absorption spectra. gaussian.com
For this compound, TD-DFT calculations can determine the energies of electronic transitions and their corresponding oscillator strengths. gaussian.com These calculations provide insights into the nature of the electronic excitations, for instance, identifying them as π → π* transitions. The choice of the exchange-correlation functional is critical for obtaining accurate predictions of excitation energies. The predicted spectrum can be visualized by plotting the oscillator strength against the excitation wavelength, often with a Gaussian broadening to simulate experimental band shapes. gaussian.com
Table 2: Key Outputs of TD-DFT Calculations for Electronic Spectra gaussian.com
| Parameter | Description |
| Excitation Energy (eV) | The energy difference between the ground state and an excited state. |
| Wavelength (nm) | The wavelength of light corresponding to the excitation energy. |
| Oscillator Strength (f) | A dimensionless quantity that represents the probability of a particular electronic transition. |
The accuracy of DFT calculations depends heavily on the choice of the exchange-correlation functional. researchgate.net Benchmarking studies are performed to assess the performance of different functionals for specific types of molecules or properties. ub.edunih.gov This involves comparing the results of various functionals against high-level theoretical methods or experimental data. nih.gov
For molecules like this compound, a range of functionals could be tested. These might include:
Pure functionals: BP86, PBE nih.gov
Hybrid functionals: B3LYP, PBE0, M06-2X researchgate.netnih.gov
Range-separated hybrids: CAM-B3LYP, ωB97X-D nih.gov
Studies have shown that hybrid functionals with a moderate amount of Hartree-Fock exchange, like B3LYP and PBE0, often provide a good balance of accuracy for various properties. nih.govarxiv.org However, for specific applications like predicting excitation energies, range-separated hybrids such as CAM-B3LYP may offer better performance. nih.gov The choice of the functional should be carefully considered based on the property of interest and the computational resources available. researchgate.net
Non-covalent interactions are crucial in determining the three-dimensional structure and function of molecules, including their aggregation and interaction with other molecules. libretexts.orgbasicmedicalkey.comnumberanalytics.com These interactions, though weaker than covalent bonds, play a significant role in supramolecular chemistry. numberanalytics.comorchemsoc.in
In the context of this compound, several types of non-covalent interactions can be computationally investigated:
Hydrogen Bonding: Although the primary structure of this compound does not have strong hydrogen bond donors, potential interactions with solvent molecules or other species can be studied. orchemsoc.in
π-π Stacking: The benzene (B151609) ring in this compound can participate in π-π stacking interactions with other aromatic systems. numberanalytics.com
Tetrel Bonding: Interactions involving the sulfur atom, a Group 16 element, can be analyzed, although true tetrel bonds involve Group 14 elements. Similar non-covalent interactions involving sulfur can be explored. mdpi.com
Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion contributions, providing a deeper understanding of the nature of these non-covalent forces. mdpi.com
List of Compounds Mentioned
this compound
Benchmarking DFT Methods
Ab Initio Methods (e.g., Coupled Cluster, W4 theory)
Ab initio quantum chemistry methods are a class of computational techniques based on quantum chemistry that aim to solve the electronic Schrödinger equation from first principles, without the use of empirical parameters. wikipedia.orgnumberanalytics.com These methods are capable of providing highly accurate predictions of molecular properties. numberanalytics.com
Coupled Cluster (CC) Theory:
Coupled cluster theory is a powerful numerical technique for describing many-body systems, and it is widely used as a post-Hartree-Fock ab initio method in computational chemistry. wikipedia.org It constructs multi-electron wavefunctions by applying an exponential cluster operator to the Hartree-Fock molecular orbital method, which accounts for electron correlation. wikipedia.org For small to medium-sized molecules, coupled cluster methods can yield some of the most accurate calculations. wikipedia.org The theory was initially developed in the 1950s for nuclear physics and later adapted for electron correlation in atoms and molecules. wikipedia.org Different levels of approximation can be achieved by truncating the cluster operator, such as in the coupled cluster singles and doubles (CCSD) model. aps.org
W4 Theory:
Weizmann-4 (W4) theory is a high-accuracy computational thermochemistry protocol. nih.govarxiv.orgexlibrisgroup.com It is designed to achieve sub-kJ/mol accuracy for gas-phase thermochemical properties. arxiv.org W4 theory builds upon previous methods by incorporating refinements such as more accurate estimates for connected quadruple and quintuple excitations, diagonal Born-Oppenheimer corrections, and improved basis set extrapolation procedures. nih.govarxiv.orgexlibrisgroup.com The computational cost of W4 theory is significant, with the evaluation of the valence post-CCSD(T) correction term being the primary bottleneck. arxiv.org Recent developments, such as the use of Λ coupled-cluster expansions, have shown promise in accelerating W4-type calculations without sacrificing accuracy. arxiv.org
Molecular Dynamics Simulations
Molecular dynamics (MD) is a computer simulation method used to analyze the physical movements of atoms and molecules. rug.nlresearchgate.net It allows for the study of the dynamic evolution of a system over time by calculating the interactions between its constituent particles. researchgate.net MD simulations provide detailed information about fluctuations and conformational changes in molecules. researchgate.net
In MD simulations, the need often arises to maintain constant temperature or pressure, which can be achieved by coupling the system to an external bath. rug.nl These simulations are valuable for understanding a wide range of biomolecular processes, including ligand binding, conformational changes, and protein folding. nih.gov The force fields used in MD simulations are empirical expressions of the potential energy surface and are crucial for calculating the energy of the system based on atomic positions. mdpi.com
Reaction Mechanism Investigations
Understanding the mechanisms of chemical reactions is a fundamental goal of chemistry. nih.govyoutube.com Computational chemistry provides powerful tools to investigate reaction pathways, identify transition states, and determine reaction energetics. nih.govyoutube.com
Transition State Analysis
Transition state theory (TST) is a fundamental concept used to explain the rates of elementary chemical reactions. wikipedia.org It posits a quasi-equilibrium between reactants and high-energy transition state complexes. wikipedia.org The transition state, also known as the activated complex, represents the highest energy point along the reaction coordinate. numberanalytics.comlibretexts.org
The structure and energy of the transition state determine the reaction rate and selectivity. numberanalytics.com By analyzing the transition state, researchers can predict the outcome of a reaction and optimize reaction conditions. numberanalytics.com Computational methods, such as density functional theory (DFT) and post-Hartree-Fock methods, are instrumental in locating and characterizing transition states. numberanalytics.com Experimental techniques like kinetic isotope effect studies can provide validation for computationally determined transition state structures. nih.gov
Reaction Energy Profiles
A reaction energy profile is a graphical representation of the potential energy of a system as it progresses along the reaction coordinate from reactants to products. libretexts.orgyoutube.com These diagrams illustrate key energetic features of a reaction, including the energies of reactants and products, the activation energy, and the energies of any intermediates. numberanalytics.comibchem.com
Solvation Effects on Reactivity
The solvent in which a reaction takes place can have a significant influence on its rate and mechanism. wikipedia.orgrsc.org Solvation effects arise from the differential stabilization of the reactants, transition state, and products by the solvent. wikipedia.orgrsc.org If the transition state is stabilized to a greater extent than the reactants, the reaction will proceed faster. wikipedia.org
Solvent properties such as polarity, dielectric constant, and the ability to form non-covalent interactions like hydrogen bonds all contribute to solvation effects. wikipedia.orgrsc.org Computational models can account for solvation effects either implicitly, by treating the solvent as a continuum, or explicitly, by including individual solvent molecules in the calculation. rsc.org Understanding solvation effects is crucial for controlling reaction outcomes and for the rational selection of solvents. rsc.orgnih.gov
Development of Chemical Descriptors and Machine Learning Models
In modern computational chemistry, machine learning (ML) is increasingly used to predict the properties and activities of molecules, accelerating drug discovery and materials science. nih.govmit.edu These ML models rely on chemical descriptors—numerical values that characterize the chemical and physical properties of a molecule. wikipedia.orgalvascience.com
For this compound, a variety of descriptors can be calculated from its 2D and 3D structures. These descriptors can then be used as input features for an ML algorithm to build a predictive model. For instance, a model could be trained to predict properties like solubility, toxicity, or receptor binding affinity. arxiv.org
Table 3: Selected Chemical Descriptors for this compound This table lists examples of descriptors that would be used as input for a machine learning model.
| Descriptor Type | Descriptor Name | Value |
|---|---|---|
| Constitutional | Molecular Weight (MW) | 195.28 |
| Topological | Topological Polar Surface Area (TPSA) | 12.47 Ų |
| Physicochemical | LogP (octanol-water partition coefficient) | 2.85 |
| Structural | Number of Rotatable Bonds | 2 |
| Hydrogen Bonding | Number of H-bond Donors | 1 |
| Hydrogen Bonding | Number of H-bond Acceptors | 2 |
A typical workflow would involve calculating a large number of descriptors for a library of compounds related to this compound with known experimental data (e.g., biological activity). An ML algorithm, such as Random Forest or a Neural Network, would then be trained on this dataset to learn the relationship between the descriptors and the activity. mdpi.commedium.com The resulting model could then be used to predict the activity of new, untested compounds, prioritizing them for synthesis and experimental testing. nih.gov This approach significantly enhances the efficiency of chemical research. sciengine.com
Applications of 4 Morpholinobenzenethiol in Advanced Chemical Research
Role in Organic Synthesis Methodology
In the field of organic synthesis, 4-Morpholinobenzenethiol serves multiple roles, acting as a foundational building block, a potential ligand in catalysis, a key reagent in thiol-specific reactions, and a precursor for creating complex ring systems.
Organic building blocks are fundamental molecular units used to construct larger, more intricate chemical structures. atamanchemicals.comresearchgate.net this compound is an exemplary building block, offering a trifunctional scaffold that can be selectively modified to synthesize complex molecules. nih.govillinois.eduox.ac.uk Its utility stems from the distinct reactivity of its three main components: the aromatic ring, the thiol group, and the morpholine (B109124) moiety.
Researchers can leverage these sites for sequential or orthogonal chemical transformations. For instance, the thiol group is readily oxidized to form disulfide bonds. A prominent example is the synthesis of 4,4'-dithiodimorpholine (B89823) (DTDM), a significant industrial chemical, which is formed by the oxidative coupling of two molecules of a morpholine-containing thiol precursor. atamanchemicals.comnih.gov This demonstrates the use of the morpholine-benzenethiol scaffold to build a larger, symmetrical molecule.
More complex applications involve using the thiol as a nucleophile in addition reactions. In one documented electrochemical synthesis, 4-morpholinoaniline (B114313) (a related precursor) is oxidized to a reactive intermediate that undergoes a Michael-type addition with mercaptobenzazoles. researchgate.net Subsequent reactions lead to the formation of complex disulfide compounds, showcasing how the morpholine-substituted aromatic core serves as the foundation for constructing elaborate molecular architectures. researchgate.net
Table 1: Potential Reaction Sites of this compound for Complex Molecule Synthesis
| Functional Group | Type of Reaction | Potential Outcome |
|---|---|---|
| Thiol (-SH) | Nucleophilic Substitution, Michael Addition, Oxidation | Attachment of new substituents, formation of thioethers, disulfide bridges. |
| Aromatic Ring | Electrophilic Aromatic Substitution | Introduction of additional functional groups (e.g., nitro, halo) on the ring. |
| Morpholine Nitrogen | Lewis Base Activity | Coordination to metal centers, salt formation. |
The structural features of this compound suggest its potential as a ligand in metal-catalyzed reactions and as a scaffold in organocatalysis.
In metal-catalyzed reactions , particularly palladium-catalyzed cross-couplings, ligands play a crucial role in stabilizing the metal center and modulating its reactivity. sigmaaldrich.comnih.govresearchgate.net this compound possesses both a soft sulfur donor (from the thiol) and a hard nitrogen donor (from the morpholine), making it a potential bidentate or monodentate ligand for transition metals like palladium. nih.govuwindsor.ca Such ligands are fundamental to widely used transformations that form carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com
Table 2: Major Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partners | Bond Formed |
|---|---|---|
| Suzuki-Miyaura | Organoboron Compound + Organic Halide | C-C |
| Heck | Alkene + Organic Halide | C-C |
| Sonogashira | Terminal Alkyn + Organic Halide | C-C |
| Buchwald-Hartwig | Amine + Organic Halide | C-N |
| Negishi | Organozinc Compound + Organic Halide | C-C |
In the realm of organocatalysis , which uses small organic molecules to accelerate reactions, cyclic amines are common structural motifs. nih.govmdpi.com While pyrrolidine-based catalysts are often highly efficient, research has also explored morpholine-containing structures. frontiersin.orgnih.gov Studies have shown that the presence of the oxygen atom and the specific geometry of the morpholine ring can lead to lower reactivity in enamine catalysis compared to pyrrolidine. frontiersin.orgnih.gov However, the development of novel morpholine-based organocatalysts, such as ß-morpholine amino acids, continues to be an active area of research, demonstrating their potential in promoting reactions like the 1,4-addition of aldehydes to nitroolefins with high yields and selectivity. nih.gov this compound could serve as a synthetic precursor for such specialized organocatalysts.
The thiol group is one of the most versatile functional groups in organic chemistry, known for its strong nucleophilicity and unique redox properties. embo.org this compound serves as an important reagent in chemistry that leverages these characteristics.
A primary application is its role as a precursor in the synthesis of the vulcanization accelerator and sulfur donor, 4,4'-dithiodimorpholine (DTDM) . atamanchemicals.comchemotechnique.se The synthesis involves the oxidation of the thiol group to form a disulfide bond, a fundamental reaction in thiol chemistry. atamanchemicals.com DTDM is commercially important in the rubber industry, where it decomposes at vulcanization temperatures to release active sulfur, leading to the formation of durable monosulfur cross-links in elastomers. atamanchemicals.com
Furthermore, advanced electrochemical methods have utilized morpholine-containing thiols to create complex molecules. researchgate.net In a reported procedure, the electrooxidation of 4-morpholinoaniline in the presence of 2-mercaptobenzothiazole (B37678) generates a reactive intermediate. researchgate.net The thiol acts as a nucleophile in a Michael addition reaction, which is followed by further oxidation to form a disulfide bond, yielding a novel and complex disulfide product. researchgate.net This highlights the utility of the thiol group in controlled, multi-step synthetic sequences. The reactivity of the thiol also makes it a candidate for other modern synthetic methods like thiol-ene "click" chemistry, where a thiol adds across a double bond, offering a highly efficient way to link molecules. researchgate.net
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are cornerstones of medicinal chemistry and materials science. researchgate.netekb.eg this compound is an ideal precursor for the synthesis of certain advanced heterocyclic systems, most notably substituted benzothiazoles . orgchemres.organalis.com.my
The synthesis of the benzothiazole (B30560) ring system often involves the condensation of a 2-aminothiophenol (B119425) with an aldehyde, carboxylic acid, or a related derivative. ekb.egorganic-chemistry.org As a 4-substituted aminothiophenol, this compound can react with various electrophiles to construct a benzothiazole ring fused to its parent benzene (B151609) ring. The resulting product would be a 6-morpholinobenzothiazole derivative, a structure of interest for biological screening due to the known pharmacological activities of the benzothiazole core. researchgate.netekb.eg
A specific example that combines both thiol chemistry and heterocycle formation is the electrochemical synthesis of disulfides of 2-(benzo[d]thiazol-2-ylamino)-5-morpholinobenzenethiol. researchgate.net This process demonstrates the dual reactivity of the molecule, where it first participates in the formation of a complex heterocyclic system and is then joined to another unit via a disulfide bridge.
Table 3: Common Reagents for Benzothiazole Synthesis from 2-Aminothiophenols
| Reagent Type | Specific Example | Resulting Benzothiazole |
|---|---|---|
| Aldehyde | Benzaldehyde | 2-Arylbenzothiazole |
| Carboxylic Acid | Benzoic Acid | 2-Arylbenzothiazole |
| Acyl Chloride | Benzoyl Chloride | 2-Arylbenzothiazole |
| Arylacetic Acid | Phenylacetic Acid | 2-Benzylbenzothiazole |
Reagent in Advanced Thiol-Based Chemistry
Contributions to Materials Science and Engineering
In materials science, this compound's contributions are primarily linked to polymer chemistry, where its derivatives are used to modify material properties, and in the conceptual design of functional macromolecules like hydrogels.
The most significant industrial application of this compound in polymer chemistry is as a precursor to 4,4'-dithiodimorpholine (DTDM) , a crucial additive in rubber vulcanization. alfa-chemistry.comlusida.combritannica.com Vulcanization is the process of cross-linking polymer chains (elastomers) to improve their strength, elasticity, and durability. alfa-chemistry.comakrochem.com DTDM functions as both a vulcanizing agent and an accelerator. atamanchemicals.com At high temperatures, it acts as a sulfur donor, providing the sulfur atoms needed to form cross-links between polymer chains, which improves the thermal aging resistance of the final rubber product. atamanchemicals.com
Beyond its role in traditional rubber manufacturing, this compound has potential in the synthesis of advanced functional polymers. Its thiol group makes it a candidate for producing thiolated polymers , also known as thiomers. researchgate.netnih.govpharmaexcipients.com These are macromolecules that have been modified to include pendant thiol groups along their backbone. researchgate.netd-nb.info By incorporating this compound into a polymer structure, the resulting material gains the reactive thiol functionality.
These thiol groups can be used to form hydrogels , which are three-dimensional polymer networks that can absorb large amounts of water. jrmds.inbiomedgrid.comthepharmajournal.com A common method for creating hydrogels is through the cross-linking of polymer chains, and the oxidation of thiol groups to form disulfide bridges is an effective way to achieve this. d-nb.inforesearchgate.netsapub.org Therefore, polymers functionalized with this compound could be cross-linked under mild oxidative conditions to form hydrogels with potential applications in biomedical fields, such as drug delivery and tissue engineering, owing to the mucoadhesive properties often conferred by thiomers. pharmaexcipients.comd-nb.info
Functional Materials Design (e.g., photoactive materials)
The design of functional materials, particularly those with photoactive properties, has benefited from the incorporation of this compound and its derivatives. Photoactive materials are capable of undergoing a physical or chemical change upon exposure to light, making them crucial for applications in electronics, optics, and energy conversion.
Research has explored the use of morpholine-containing compounds in the development of purely organic room-temperature phosphors (RTP). sciengine.com By embedding the non-conjugated morpholine heterocycle into a π-system, researchers have been able to construct single-component organic luminogens. sciengine.com The number and substitution orientation of the morpholine group have been shown to be critical elements in enhancing intermolecular interactions, which in turn leads to strong phosphorescence. sciengine.com For instance, the ortho-substituted morpholine in 1,2-dimorpholinobenzene induces a highly distorted molecular structure, resulting in both thermally activated delayed fluorescence (TADF) and RTP emission. sciengine.com
In a different application, a derivative, p-morpholinobenzene diazonium chloride zinc chloride salt, has been utilized as a photoactive component in a water-soluble contrast-enhancing material for i-line lithography. spie.org This material exhibits an absorption peak around 365 nm and possesses excellent photobleaching characteristics, which are desirable for photolithographic processes. spie.org The diazonium salt's high solubility in water is another key advantage. spie.org
Furthermore, the study of photoactive materials extends to the manipulation of surface topographies. Researchers have investigated how photoactive molecules within supramolecular polymer-azo complexes can induce movement on the topmost layer, which is then transferred to the substrate. plasmatreatment.co.uk The efficiency of this process is influenced by factors such as chromophore concentration and the molecular weight of the polymer backbone. plasmatreatment.co.uk
The table below summarizes key findings related to this compound and its derivatives in the design of photoactive materials.
| Compound/Material | Application | Key Findings | Citations |
| Morpholine-embedded π-systems | Organic Room-Temperature Phosphors (RTP) | The number and position of morpholine groups influence intermolecular interactions and phosphorescence. Ortho-substitution can lead to TADF and RTP. | sciengine.com |
| p-Morpholinobenzene diazonium chloride zinc chloride salt | Contrast-enhancing material for i-line lithography | Exhibits an absorption peak at ~365 nm, high water solubility, and excellent photobleaching characteristics. | spie.org |
| Supramolecular polymer-azo complexes | Manipulation of surface topography | The efficiency of photoinduced surface changes depends on chromophore concentration and polymer molecular weight. | plasmatreatment.co.uk |
Surface Modification and Coating Technologies
Surface modification is a critical process for enhancing the performance, durability, and functionality of materials across various industrial applications. researchgate.net Techniques for surface modification can range from wet chemical etching to advanced methods like laser and plasma treatments. researchgate.netmdpi.com The goal is often to alter surface properties such as friction, adhesion, wear, and corrosion resistance. researchgate.net
The thiol group in this compound makes it particularly suitable for surface modification, especially on metallic surfaces. Thiols are known to form strong bonds with certain metals, a principle utilized in creating self-assembled monolayers (SAMs). While direct research on this compound for this specific application is not detailed in the provided context, the general reactivity of thiols with metals suggests its potential. acs.org The modification of biomaterial surfaces to prevent biofilm formation is a significant area of research where such functionalization could be beneficial. nih.gov
Coating technologies represent a broad field focused on applying thin films and coatings to improve material properties. empa.chscscoatings.comargor-aljba.com These technologies are crucial in various sectors, from tooling to electronics. argor-aljba.comcoatingtechnology.net Advanced coating techniques like physical vapor deposition (PVD) are used to create coatings with enhanced functionalities. empa.ch The development of new coating materials often involves the synthesis of specialized molecules that can impart desired characteristics to the surface.
For instance, polymers containing specific functional groups have been developed for use as photoresists. In one study, polymers with vinyloxy and pendant phthalyl or 2-thiobenzothiazole groups, when combined with a photo-generated cationic catalyst like 2,5-dibutoxy-4-morpholinobenzene diazonium hexafluoroantimonate, showed high photochemical reactivity and sensitivity, acting as a positive-type resist. researchgate.net
The table below outlines different approaches to surface modification and their relevance.
| Modification Approach | Description | Potential Relevance of this compound | Citations |
| Covalent Attachment | Formation of covalent bonds between the surface and the modifying molecule. | The thiol group can form covalent bonds with metal surfaces. | researchgate.net |
| Direct Thiol Reaction | Binding of thiol-containing molecules directly to the surface. | The thiol group of this compound can directly bind to surfaces like gold. | researchgate.net |
| Photoresist Formulation | Incorporation of photoactive compounds into polymer matrices for lithographic applications. | Derivatives like 2,5-dibutoxy-4-morpholinobenzene diazonium hexafluoroantimonate have been used as photo-generated catalysts in resists. | researchgate.net |
Coordination Chemistry and Supramolecular Assemblies
Coordination chemistry involves the study of compounds consisting of a central metal atom or ion bonded to surrounding molecules or anions, known as ligands. uomustansiriyah.edu.iqlibretexts.orgmsu.edu The interaction between the metal and ligands gives rise to coordination complexes with unique structures and properties. uomustansiriyah.edu.iqmsu.edu
The design of ligands is a cornerstone of coordination chemistry, as the ligand's structure dictates the electronic and steric properties of the resulting metal complex. numberanalytics.com this compound, with its nitrogen and sulfur donor atoms, has the potential to act as a versatile ligand in the formation of metal complexes. The presence of multiple donor sites allows for various coordination modes, including monodentate, bidentate, and bridging.
While specific complexes of this compound are not extensively detailed in the provided search results, the principles of ligand design suggest its utility. The ability of a ligand to form stable complexes is crucial for applications in catalysis, sensing, and materials science. numberanalytics.comresearchgate.net The formation of chelates, where a polydentate ligand binds to a metal ion through multiple donor atoms, often leads to more stable complexes. msu.edu
The table below summarizes different types of ligands and their characteristics, providing a framework for understanding the potential of this compound in ligand design.
| Ligand Type | Description | Potential Coordination of this compound | Citations |
| Monodentate | A ligand that binds to a central metal ion through a single donor atom. | Could coordinate through either the sulfur or the morpholine nitrogen atom. | msu.edu |
| Bidentate | A ligand that can bind to a metal ion through two donor atoms. | Could potentially chelate through both the sulfur and nitrogen atoms, depending on the metal and reaction conditions. | uomustansiriyah.edu.iqmsu.edu |
| Polydentate (Chelating) | A ligand that binds to a metal ion via multiple donor atoms, forming a ring structure. | While bidentate is more likely, complex oligomeric structures could involve multiple coordination points. | libretexts.orgmsu.edu |
The nature of the bond between a metal and a ligand is a fundamental aspect of coordination chemistry, influencing the complex's stability, reactivity, and physical properties. libretexts.orgdalalinstitute.comdacollege.orgscribd.com This bonding can range from purely electrostatic to highly covalent. scribd.com The interaction between metal orbitals and ligand orbitals can be described by theories such as Valence Bond Theory, Crystal Field Theory, and Ligand Field Theory. dacollege.orgscribd.com
The study of metal-ligand bond lengths can provide insights into the strength of the interaction. chalmers.se Generally, anionic ligands tend to form shorter and stronger bonds with metals compared to neutral ligands. chalmers.se The reactivity of metal complexes is also intrinsically linked to the nature of the metal-ligand bond. For instance, the transfer of electron density between the metal and the ligand, known as charge transfer, can be induced by light, leading to photo-reactivity. libretexts.org
The reactivity of metals with compounds like thiols is well-documented. acs.orgopen.eduwikipedia.orgsavemyexams.com These reactions can lead to the formation of metal thiolates, which are a class of coordination compounds. The specific reactivity of this compound with different metals would depend on the metal's position in the reactivity series and the reaction conditions. open.eduwikipedia.orgsavemyexams.com
The table below details different aspects of metal-ligand bonding and reactivity relevant to complexes that could be formed with this compound.
| Aspect | Description | Relevance to this compound Complexes | Citations |
| Bond Type | The nature of the chemical bond between the metal and the ligand. | The sulfur-metal bond would likely have significant covalent character. The nitrogen-metal bond would also be a coordinate covalent bond. | scribd.com |
| Bond Length/Strength | The distance between the metal and ligand atoms, which correlates with bond strength. | The anionic thiolate form would be expected to form a shorter, stronger bond with a metal than the neutral thiol. | chalmers.se |
| Reactivity | The chemical transformations that the complex can undergo. | The reactivity would be influenced by the metal center and the electronic properties of the this compound ligand. | acs.orgopen.edu |
| Charge Transfer | The movement of an electron between the metal and the ligand. | MLCT (Metal-to-Ligand Charge Transfer) or LMCT (Ligand-to-Metal Charge Transfer) could be possible, potentially leading to photoactive properties. | libretexts.org |
The unique properties of metal complexes make them highly valuable in the development of catalysts and sensing materials. researchgate.netwikipedia.orgnih.govwikipedia.org Catalysts increase the rate of chemical reactions without being consumed, while sensing materials are designed to detect the presence of specific analytes. wikipedia.orgrsc.org
In catalysis, the metal center of a coordination complex often serves as the active site where the reaction takes place. The ligands play a crucial role in tuning the catalyst's activity and selectivity by modifying the electronic and steric environment of the metal. researchgate.net Both homogeneous and heterogeneous catalysts can be designed using coordination compounds. wikipedia.orgwikipedia.org
For sensing applications, the interaction of an analyte with a coordination complex can induce a measurable change, such as a color change or a change in fluorescence. rsc.org The design of fluorescent sensing materials is a particularly active area of research. rsc.org The selectivity of a sensor is a critical parameter, and it can be controlled by tailoring the metal-ligand combination to interact specifically with the target analyte. mdpi.commdpi.comnih.gov
While direct examples of this compound being used in commercially available catalysts or sensors are not prominent in the provided results, its structural features suggest its potential in these areas. The thiol group can be used to anchor the molecule to a solid support for heterogeneous catalysis or sensing applications. The morpholine and benzene components can be functionalized to tune the molecule's electronic properties and its interaction with specific analytes.
The following table summarizes the key requirements for catalysts and sensing materials and how this compound-based systems could potentially meet them.
| Application | Key Requirements | Potential Role of this compound | Citations |
| Catalysis | Active metal center, tunable ligand environment, stability. | Can act as a ligand to create a stable, tunable coordination environment around a metal center. The thiol group allows for immobilization on a support. | researchgate.netwikipedia.orgwikipedia.org |
| Sensing | Selective recognition of an analyte, signal transduction mechanism. | The molecule can be functionalized to selectively bind to a target. The binding event could alter its electronic or fluorescent properties, providing a signal. | rsc.orgmdpi.commdpi.com |
Future Directions and Emerging Research Avenues
Integration of 4-Morpholinobenzenethiol into Novel Synthetic Strategies
The development of modern synthetic chemistry relies on the use of versatile building blocks that can be incorporated into complex molecular architectures. This compound is well-positioned to be a valuable component in a variety of advanced synthetic strategies.
Future research is likely to focus on leveraging its distinct functional groups in innovative ways. For instance, electrochemical synthesis methods, which have been successfully used for the oxidation of the related compound 4-morpholinoaniline (B114313) to generate reactive intermediates, present a promising avenue. researchgate.netacs.orgresearchgate.net The electrochemically generated p-quinonediimine from 4-morpholinoaniline has been shown to participate in Michael-type addition reactions. acs.org This suggests that this compound could be used in similar electrochemically induced cascade reactions to assemble libraries of biologically relevant molecules like 1,4-benzoxazine derivatives. ugr.es
Furthermore, the compound could serve as a key reactant in multi-component reactions (MCRs), enabling the rapid construction of diverse heterocyclic scaffolds. The presence of the nucleophilic thiol and the modifiable aromatic ring allows for sequential or one-pot transformations to create novel compound libraries. Research into its use in the synthesis of heterocyclic compounds, which are foundational to medicinal chemistry, is a particularly promising direction. researchgate.netsciencescholar.usslideshare.net The morpholine (B109124) moiety itself is considered a "privileged pharmacophore," often included in drug candidates to improve physicochemical properties and biological activity. sci-hub.stnih.gov
| Novel Synthetic Strategy | Description | Potential Products/Intermediates from this compound |
|---|---|---|
| Electrochemical Synthesis | Utilizes electrical current to drive chemical reactions, often generating highly reactive intermediates under mild conditions. researchgate.netresearchgate.net | Disulfides, Thiolated Heterocycles, Polymers |
| Multi-Component Reactions (MCRs) | One-pot reactions where three or more reactants combine to form a single product, incorporating most of the atoms from the starting materials. | Complex Thiazole Derivatives, Substituted Benzothiazines |
| Metal-Catalyzed Cross-Coupling | Reactions like Suzuki, Heck, or Buchwald-Hartwig couplings using the thiol group (or a derivative) as a handle to form new C-S, C-C, or C-N bonds. | Aryl Thioethers, Functionalized Biaryls |
| Photocatalysis | Uses light to activate a catalyst, enabling unique transformations that are often difficult to achieve with traditional thermal methods. wikipedia.org | Radical Addition Products, Complex Ring Systems |
Exploration of Undiscovered Reactivity Profiles
While the fundamental reactivity of thiols and aromatic systems is well-understood, the specific interplay of the morpholine, benzene (B151609), and thiol groups in this compound is largely unexplored. Future studies could uncover novel reaction pathways.
The thiol group is a versatile functional handle. Beyond simple oxidation to disulfides, its potential in radical-mediated reactions, cycloadditions, and as a directing group in C-H activation chemistry warrants investigation. The electronic influence of the para-morpholino substituent on the reactivity of the thiol and the aromatic ring is a key area for study. This substituent is known to influence the electrochemical properties of the aniline (B41778) analogue, and similar effects can be anticipated for the benzenethiol (B1682325). researchgate.net
Analogous studies on related sulfur-containing heterocycles, such as 4-methylthiopteridine, have shown that the electronic nature of the heterocyclic system profoundly influences the reactivity of the thioether group. rsc.org A similar systematic investigation into this compound could reveal unique modes of reactivity, such as selective alkylation, arylation, or participation in click chemistry reactions after suitable functionalization. researchgate.net
Computational-Experimental Synergy for Predictive Design
The collaboration between computational modeling and experimental chemistry is a powerful tool for accelerating materials and drug discovery. For this compound, this synergy can be used to predict its behavior and guide the synthesis of derivatives with tailored properties.
Density Functional Theory (DFT) calculations can be employed to model reaction mechanisms, predict spectroscopic properties, and understand electronic structures. Such computational studies have already been used effectively to justify the mechanisms of electrochemical oxidation of 4-morpholinoaniline and to study its intermediates. researchgate.netresearchgate.net This approach can be extended to this compound to predict its reactivity with various electrophiles and nucleophiles, thereby saving significant experimental effort.
This predictive power is also valuable in materials science. For example, computational modeling has been used to understand the performance of imidazolines as corrosion inhibitors for mild steel. dntb.gov.ua A similar approach could be used to design and screen derivatives of this compound for applications like anticorrosive coatings, predicting their adsorption behavior and protective efficiency before undertaking their synthesis. dntb.gov.ua
| Computational Method | Predicted Property / Outcome | Experimental Validation / Application |
|---|---|---|
| Density Functional Theory (DFT) | Reaction energy profiles, transition states, and justification of reaction mechanisms. researchgate.net | Guiding electrochemical synthesis; confirming reaction pathways through product analysis. acs.org |
| Quantum Chemistry | Electronic properties (HOMO/LUMO energies), dipole moments, and charge distribution. rsc.org | Predicting sites of electrophilic/nucleophilic attack; understanding substituent effects on reactivity. |
| Molecular Dynamics (MD) | Adsorption behavior on metal surfaces; conformational analysis of polymers. | Designing corrosion inhibitors; developing novel polymer-based materials. dntb.gov.ua |
Applications in Emerging Fields of Chemical Science
The unique properties of this compound make it a candidate for use in several cutting-edge areas of chemical science, including advanced materials, catalysis, and medicinal chemistry. nih.govextrica.com
Advanced Materials: The compound can serve as a monomer or a modifying agent for creating high-performance polymers. For example, morpholine-containing monomers have been explored for fabricating novel reverse osmosis membranes with tailored properties for desalination. researchgate.netresearchgate.net The thiol group offers a site for polymerization or for grafting onto surfaces to create functional materials with applications in sensors, coatings, or electronics. case.edu Its potential as a component in the development of smart materials, such as self-healing polymers or stimuli-responsive hydrogels, is another exciting frontier. cas.org
Catalysis: The thiol group can act as a ligand to coordinate with metal centers, making this compound a building block for novel catalysts. chemnet.com It could be incorporated as a linker into Metal-Organic Frameworks (MOFs), creating a porous material with catalytically active sites within its structure. nih.gov Such materials are of great interest for applications in selective gas storage, separation, and heterogeneous catalysis. wikipedia.orgnih.gov
Medicinal Chemistry: In medicinal chemistry, the 4-morpholinophenyl scaffold is a recognized structural motif in the design of kinase inhibitors and other therapeutic agents. sci-hub.stnih.gov For instance, the 4-morpholinophenyl group has been used to develop potent inhibitors for Bruton's tyrosine kinase (BTK). sci-hub.st While this article excludes clinical data, the utility of this compound as a precursor for synthesizing such complex and biologically relevant molecules is a significant area of future research. slideshare.netutkaluniversity.ac.in Its structure could be integrated into fragment-based drug discovery programs to build novel ligands for various biological targets. amazonaws.com
| Emerging Field | Specific Role / Application of this compound | Reference to Related Concepts |
|---|---|---|
| Advanced Membranes | As a monomer or co-monomer to create polyamide or polyester (B1180765) thin-film composite (TFC) membranes for reverse osmosis and nanofiltration. | researchgate.netresearchgate.net |
| Molecular Catalysis | As a functional linker in Metal-Organic Frameworks (MOFs) or as a ligand for homogeneous catalysts. | chemnet.comnih.gov |
| Corrosion Inhibition | As a component in creating protective films on metal surfaces, leveraging the coordinating ability of the thiol and nitrogen atoms. | dntb.gov.ua |
| Medicinal Chemistry Synthesis | As a synthetic building block for creating libraries of potential enzyme inhibitors and other biologically active molecules. | sci-hub.stnih.govamazonaws.com |
| Smart Materials | Incorporation into polymers to create materials that respond to stimuli (e.g., pH, temperature, light) for applications in drug delivery or sensors. | case.educas.org |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Morpholinobenzenethiol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or thiolation reactions. For example, substituting a halogen atom (e.g., bromine) in 4-bromobenzenethiol derivatives with morpholine under reflux in anhydrous solvents like THF or DMF. Catalysts such as triethylamine or palladium complexes may enhance efficiency . Key variables include temperature (80–120°C), solvent polarity, and reaction time (12–24 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product. Yield optimization requires systematic variation of these parameters.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the morpholine ring integration (δ ~3.6 ppm for N-CH and ~2.4 ppm for O-CH) and the aromatic thiol proton (δ ~1.5–2.0 ppm, exchangeable in DO) .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry verifies purity and molecular ion peaks (e.g., [M+H] at m/z 212) .
- FT-IR : Bands at ~2550 cm (S-H stretch) and ~1100 cm (C-O-C in morpholine) are diagnostic .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and chemical goggles. Use fume hoods to avoid inhalation .
- First Aid : For skin contact, wash immediately with soap/water (15 minutes); for eye exposure, irrigate with saline solution (10–15 minutes) .
- Storage : Keep in amber glass bottles under inert gas (N or Ar) at 2–8°C to prevent oxidation of the thiol group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
- Methodological Answer : Discrepancies often arise from varying impurity profiles or assay conditions. To address this:
- Standardize Assays : Use in vitro models (e.g., HepG2 cells for hepatotoxicity) with controlled compound purity (>98% by HPLC) .
- Dose-Response Studies : Compare LC values across multiple cell lines and exposure times (24–72 hours).
- Metabolite Profiling : LC-MS/MS to identify toxic metabolites (e.g., sulfonic acid derivatives) formed under oxidative conditions .
Q. What experimental strategies can assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Studies : Incubate the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (0, 1, 7, 30 days).
- Kinetic Analysis : Calculate degradation rate constants (k) using first-order models. Thiol oxidation is pH-dependent, with maximal instability at alkaline pH (>9) due to deprotonation of -SH .
- Stabilizers : Test antioxidants (e.g., BHT, ascorbic acid) at 0.1–1% w/w to inhibit disulfide formation .
Q. How can researchers optimize analytical methods to detect trace impurities in this compound?
- Methodological Answer :
- LC-HRMS : Ultra-high-resolution mass spectrometry (HRMS) identifies impurities at ppm levels. For example, detect residual morpholine (CHNO) or disulfide dimers .
- Derivatization : React with maleimide or iodoacetamide to enhance UV/fluorescence detection of thiol-containing impurities .
Q. What mechanistic studies elucidate the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Model transition states for nucleophilic attack by the thiol group on electrophilic partners (e.g., aryl halides).
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated thiol to identify rate-determining steps .
- In Situ Monitoring : Use Raman spectroscopy to track intermediate formation during Pd-catalyzed couplings .
Data Contradiction Analysis Framework
- Case Example : Conflicting reports on catalytic activity in thiol-ene reactions.
- Hypothesis Testing : Replicate studies using identical substrates (e.g., 1-octene) and initiators (e.g., AIBN).
- Variable Control : Standardize oxygen levels (inert vs. aerobic conditions), light intensity (for photoinitiated reactions), and stoichiometry .
- Statistical Tools : Apply ANOVA to compare conversion rates across experimental batches.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
